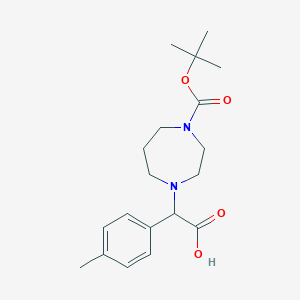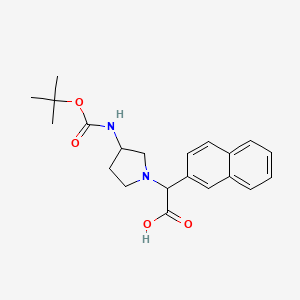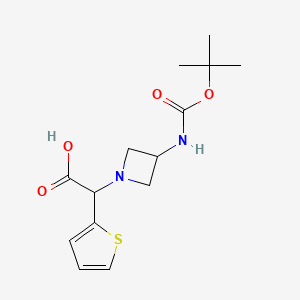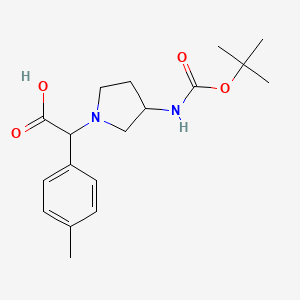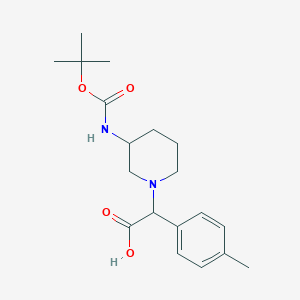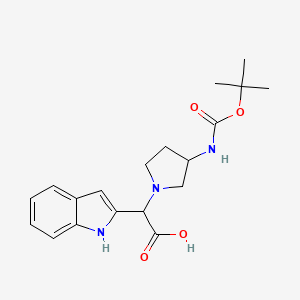
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Construction of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) demonstrates the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, utilizing intermolecular [2+2]-photocycloaddition, which could serve as a basis for developing novel neurological drugs (Petz, Allmendinger, Mayer, & Wanner, 2019).
Efficient Synthesis of eta2-pyridine Complex : Research by Harrison et al. (2008) on synthesizing a pyridine borane complex highlights the chemical versatility and reactivity of indole-derived compounds in forming complexes that could be explored for catalytic or synthetic applications (Harrison, Welch, Nichols-Nielander, Sabat, Myers, & Harman, 2008).
A Convenient Approach to Diastereomerically Pure Pyrrolidin-2-ones : The work by Galeazzi et al. (1996) on the oxidative cyclization of N-(2-alken-1-yl)amides highlights a methodology for producing biologically active amino acids, showcasing the compound's utility in synthesizing complex molecules with potential pharmacological properties (Galeazzi, Mobbili, & Orena, 1996).
Ab initio Hartree-Fock Investigation : A study by Ramek and Tomić (2001) on 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid compares its structure and properties with those of 3-indole acetic acid derivatives, suggesting its relevance in understanding plant growth hormones and possibly designing molecules mimicking or modulating plant growth processes (Ramek & Tomić, 2001).
Biological Activity and Application
Anticancer Activity Investigation : Kumar et al. (2013) demonstrate the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, indicating the compound's potential as a scaffold for developing new anticancer agents (Kumar, Kumar, Roy, & Sondhi, 2013).
Synthesis of Spiro[indoline-3,1'-pyrrolizines] : Research by Huang et al. (2019) on the synthesis of spiro compounds via three-component reactions highlights the compound's use in creating complex molecular architectures with potential for biological screening and drug discovery (Huang, Fang, Huang, Sun, & Yan, 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(1H-indol-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVFIAZABDJRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CC3=CC=CC=C3N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Boc-amino-pyrrolidin-1-YL)-(1H-indol-2-YL)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



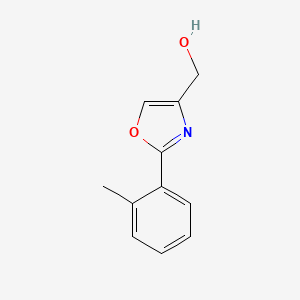
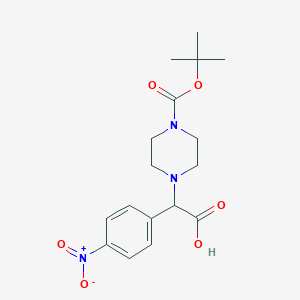
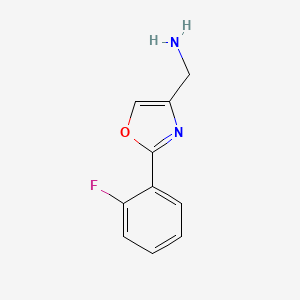
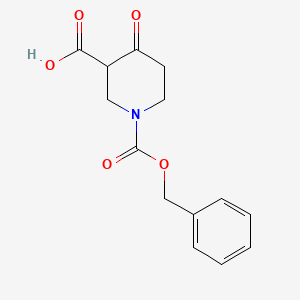

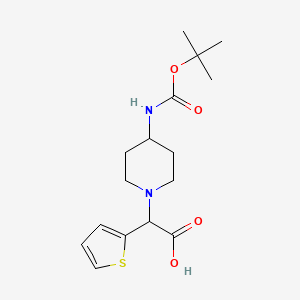
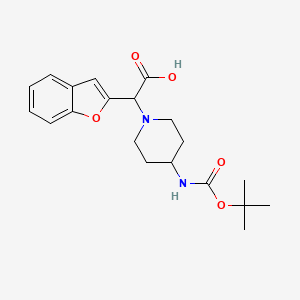

![(8-Cyano-imidazo[1,2-A]pyridin-2-YL)-acetic acid](/img/structure/B3293395.png)
